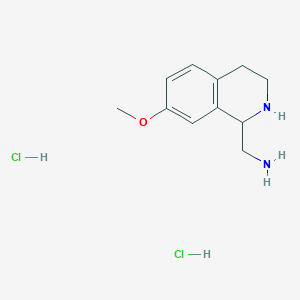
(7-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(7-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride is a synthetic compound belonging to the class of isoquinoline alkaloids. Isoquinoline alkaloids are known for their diverse biological activities and are often used in medicinal chemistry for drug development . This compound has shown potential in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (7-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride typically involves the functionalization of tetrahydroisoquinoline derivatives. One common method is the Pictet-Spengler reaction, which involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) . The reaction conditions often require elevated temperatures and an inert atmosphere to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve multicomponent reactions (MCRs) that improve atom economy, selectivity, and yield. These reactions often use transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bonds with various nucleophiles in the presence of cooxidants like hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP) . These methods are scalable and environmentally friendly, making them suitable for large-scale production.
化学反应分析
Types of Reactions
(7-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various tetrahydroisoquinoline derivatives with different functional groups.
科学研究应用
Chemistry: Used as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: Investigated for its anti-inflammatory and immunomodulatory properties.
Medicine: Potential therapeutic agent for treating neurodegenerative disorders and inflammatory diseases.
Industry: Utilized in the development of novel catalysts and chiral scaffolds for asymmetric synthesis.
作用机制
The mechanism of action of (7-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound has been shown to modulate cytokine production, particularly increasing interferon-gamma (IFN-γ) levels, which plays a crucial role in immune response . It also affects the migration of inflammatory cells and the production of immunoglobulin E (IgE), thereby exerting anti-inflammatory and immunomodulatory effects .
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar structure but lacking the methoxy and methanamine groups.
2-Methoxy-4-(7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl) phenol: A synthetic isoquinoline alkaloid with anti-inflammatory activity.
7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol: Another derivative with potential biological activities.
Uniqueness
(7-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride is unique due to its specific functional groups that confer distinct biological activities. Its ability to modulate immune responses and its potential therapeutic applications make it a valuable compound for further research and development.
属性
分子式 |
C11H18Cl2N2O |
|---|---|
分子量 |
265.18 g/mol |
IUPAC 名称 |
(7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C11H16N2O.2ClH/c1-14-9-3-2-8-4-5-13-11(7-12)10(8)6-9;;/h2-3,6,11,13H,4-5,7,12H2,1H3;2*1H |
InChI 键 |
FBXUCXJJDKWDQP-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(CCNC2CN)C=C1.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


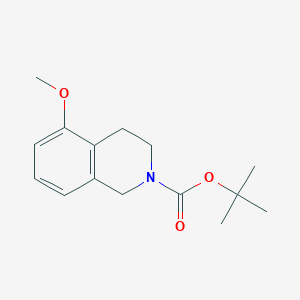
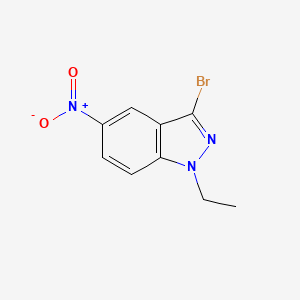



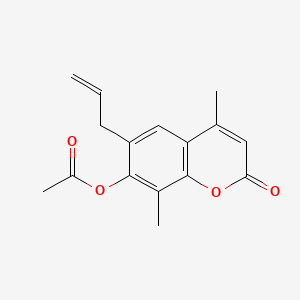
![N,N'-[Ethenyl(methyl)silanediyl]bis[N-(propan-2-yl)acetamide]](/img/structure/B11850649.png)
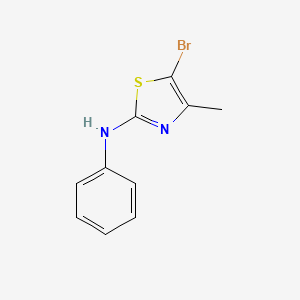


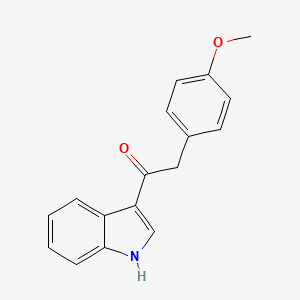
![5-Amino-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11850685.png)


